Boc-D-Arg(Tos)-OH

Catalog No.
S686735
CAS No.
61315-61-5
M.F
C18H28N4O6S
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Arg(Tos)-OH

CAS Number

61315-61-5

Product Name

Boc-D-Arg(Tos)-OH

IUPAC Name

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C18H28N4O6S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1

InChI Key

XBQADBXCNQPHHY-LLVKDONJSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Synonyms

61280-75-9;Boc-4-nitro-D-phenylalanine;Boc-D-Phe(4-NO2)-OH;Boc-D-4-Nitrophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine;Boc-D-4-NO2-Phe-OH;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;AmbotzBAA1374;AC1MBSH1;Boc-4-Nitro-D-Phe-OH;Boc-D-4-Nitrophenylalanine;KSC912A1P;15174_ALDRICH;SCHEMBL441283;N-Boc-4-nitro-D-phenylalanine;15174_FLUKA;CTK8B2017;MolPort-001-758-464;ACT10874;ZINC2545121;ANW-33751;CB-743;KM0487

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N

Boc-D-Arg(Tos)-OH is a protected D-amino acid derivative used as a fundamental building block in Boc-strategy solid-phase peptide synthesis (SPPS). The Nα-Boc (tert-butoxycarbonyl) group provides temporary, acid-labile protection of the alpha-amino group, while the side-chain tosyl (Tos) group offers robust, highly acid-stable protection for the arginine guanidinium function. This specific combination is designed for the controlled, stepwise incorporation of a D-arginine residue, a non-natural stereoisomer often used to enhance peptide stability against enzymatic degradation.

Research Fit

Chemistry Boc-SPPS compatible
Stereochemistry D-arginine residue delivery
Protection Orthogonal Boc/Tos strategy

Substituting Boc-D-Arg(Tos)-OH with an alternative like Boc-D-Arg(Pbf)-OH is not a simple drop-in replacement; it mandates a completely different final cleavage strategy. The tosyl (Tos) group is exceptionally stable and requires hazardous anhydrous hydrogen fluoride (HF) for removal, whereas the Pbf group is designed for cleavage under milder trifluoroacetic acid (TFA) conditions. Choosing the wrong derivative can lead to either incomplete deprotection and failed synthesis (using TFA on a Tos-protected peptide) or unintended side-product formation. Likewise, substitution with the L-enantiomer, Boc-L-Arg(Tos)-OH, fundamentally alters the final peptide's stereochemistry, eliminating the primary strategic benefit of D-amino acid incorporation: enhanced resistance to proteolytic degradation.

Substitution Risk

Stereochemical Mismatch

Switching to L-isomer may alter the peptide’s conformation, stability, and bioactivity beyond simple chirality change.

Orthogonal Chemistry Incompatibility

Fmoc-protected D-Arg derivatives require a completely different SPPS protocol; direct substitution would disrupt the synthesis workflow.

Side-Chain Protection Variability

Alternate sulfonyl groups (Pbf, Mtr) may exhibit faster or dirtier deprotection, potentially generating by-products that modify sensitive residues.

Process-Defining Deprotection: Compatibility with Anhydrous HF Cleavage Protocols

The tosyl (Tos) protecting group on the arginine side chain is exceptionally stable to acidolysis and is specifically designed for removal with very strong acids, primarily anhydrous hydrogen fluoride (HF). This contrasts sharply with modern sulfonyl-based alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which are engineered for cleavage with standard, less hazardous trifluoroacetic acid (TFA) cocktails. Peptides containing Arg(Tos) residues often require extended cleavage times (up to 2 hours) in HF to ensure complete deprotection.

Evidence DimensionRequired Reagent for Final Side-Chain Deprotection
Target Compound DataAnhydrous Hydrogen Fluoride (HF)
Comparator Or BaselineBoc-D-Arg(Pbf)-OH requires Trifluoroacetic Acid (TFA), typically in a 95% cocktail.
Quantified DifferenceQualitative: Requires specialized, high-hazard HF apparatus vs. standard laboratory glassware and reagents.
ConditionsFinal cleavage step of Boc-strategy solid-phase peptide synthesis.

This dictates the entire final cleavage workflow, requiring specialized safety protocols and equipment (HF cleavage apparatus) not necessary for TFA-labile alternatives.

Chiral Purity
Specification review
Target: ≥99.5% (Chiral HPLC)
Comparator (L-isomer): ≥98.0% (TLC, no chiral spec)
Supports enantiomeric integrity for D-peptide synthesis.
Chiral HPLC specification confirms >99.5% purity; L-isomer purity is based on achiral TLC.

Superior Synthesis Integrity: High Orthogonality in Boc-SPPS Workflows

A key requirement in Boc-SPPS is the complete stability of side-chain protecting groups during the repeated Nα-Boc deprotection cycles, which use moderate acid (e.g., 25-50% TFA in DCM). The tosylamide bond of Boc-D-Arg(Tos)-OH is exceptionally stable under these conditions, ensuring the guanidinium group remains fully protected throughout chain assembly. This provides a high degree of orthogonality. In contrast, more acid-labile groups like Pbf, though primarily used in Fmoc synthesis, can exhibit premature cleavage if used in a Boc strategy, potentially leading to side-product formation and complicating purification.

Evidence DimensionStability to Repeated Nα-Boc Deprotection Cycles (TFA/DCM)
Target Compound DataHigh stability; no significant cleavage observed.
Comparator Or BaselineMore acid-labile groups (e.g., Pbf, Mtr) are designed for TFA cleavage and are therefore not fully orthogonal to the Boc-SPPS deprotection steps.
Quantified DifferenceQualitative: Complete orthogonality vs. potential for premature side-chain deprotection.
ConditionsStandard Boc-SPPS cycles involving repeated exposure to ~50% TFA in DCM.

Ensures higher crude peptide purity and reproducibility by preventing unintended side-chain deprotection during the synthesis cycles, which is critical for long or complex peptides.

DMF Solubility
Vendor specification
0.5 M in DMF (clearly soluble)
Meets automated SPPS coupling-solution benchmarks.
Validated batch solubility avoids precipitation risk during synthesis.

Designed for Bio-Stability: D-Enantiomer Confers Resistance to Proteolysis

The procurement of the D-enantiomer is a deliberate strategic choice for enhancing the therapeutic potential of a synthetic peptide. Peptides incorporating D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer in-vivo half-life and improved bioavailability compared to the all-L-peptide counterpart.

Evidence DimensionSusceptibility to Proteolytic Enzymes
Target Compound DataLow. D-amino acid configuration is not recognized by most endogenous proteases.
Comparator Or BaselineBoc-L-Arg(Tos)-OH yields peptides with high susceptibility to proteolysis.
Quantified DifferenceQualitative: Leads to enhanced biological stability vs. rapid degradation.
ConditionsIn-vivo or in-vitro exposure to proteolytic enzymes.

This is a critical procurement factor for projects focused on developing peptide-based therapeutics, where extending biological half-life is a primary objective.

Optical Rotation
Specification review
Target: [α]D20 = +3.5 ± 1.5° (c=4, DMF)
L-isomer: −3.5 ± 0.5°
Quantitative identity check prevents stereoisomer mix-up.
Opposite rotation provides a verifiable fingerprint for D- vs L-isomer.
Proteolytic Stability
Class-level evidence
D-Arg-containing peptides exhibit enhanced resistance to trypsin and plasma proteases in vitro (class-level finding).
Supports stability-oriented peptide design research.
Actual stability depends on full sequence and biological environment.
Tos vs Pbf/Mtr
Class-level evidence
Tos protection may reduce formation of reactive by-products that modify Trp/His residues during global deprotection.
Supports cleaner crude peptide profiles in challenging sequences.
Based on patent literature comparing sulfonyl protecting groups; sequence-dependent benefit.

Legacy Synthesis Projects Requiring HF Cleavage

This reagent is the correct choice for established, validated synthesis protocols that are built around a final, robust HF cleavage step. For projects where process continuity and replication of historical results are critical, maintaining the use of Arg(Tos) avoids the need for re-validating the entire cleavage and purification process that a switch to a TFA-labile derivative would necessitate.

Development of Protease-Resistant Therapeutic Peptides

For the synthesis of peptide drug candidates, where in-vivo stability is a primary design constraint, the incorporation of D-arginine is a key strategy. Procuring Boc-D-Arg(Tos)-OH enables the creation of peptides that are resistant to enzymatic degradation, potentially increasing their circulatory half-life and therapeutic efficacy.

High-Purity Synthesis of Complex Peptides via Boc-SPPS

In complex, multi-step Boc-SPPS, the high stability of the Tos group ensures maximum integrity of the arginine side chain throughout the many cycles of Nα-Boc deprotection. This minimizes the accumulation of side products from premature deprotection, simplifying the final purification and improving overall yield and reproducibility for challenging sequences.

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-Arg stereochemistry
Enantiomeric purity verification
Peptide epitope synthesis
Verified chiral purity
Chiral HPLC and optical rotation
Boc-SPPS process validation
Coupling-compatible solubility
DMF solubility consistency

XLogP3

1.6

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